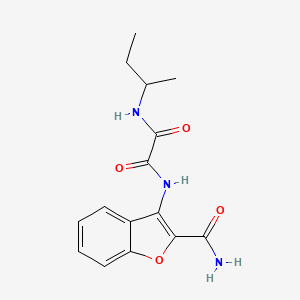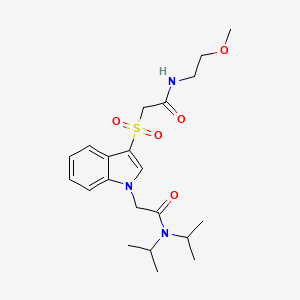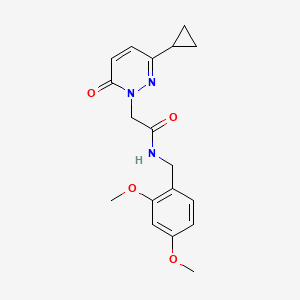
4-(benzylsulfonyl)-N-(2,3-dichlorophenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(benzylsulfonyl)-N-(2,3-dichlorophenyl)butanamide” is a complex organic compound. It contains a benzylsulfonyl group, a 2,3-dichlorophenyl group, and a butanamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
While the exact synthesis process for this compound is not available, it might involve the reaction of a suitable benzylsulfonyl compound with a 2,3-dichlorophenyl butanamide. The synthesis could potentially involve electrophilic aromatic substitution or nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzylsulfonyl, 2,3-dichlorophenyl, and butanamide groups. The benzylsulfonyl group would likely contribute to the overall polarity of the molecule, while the dichlorophenyl group could potentially participate in π-π interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzylsulfonyl group could potentially be replaced by other groups through nucleophilic substitution reactions. Additionally, the compound could potentially undergo reactions at the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the benzylsulfonyl and dichlorophenyl groups could potentially increase the compound’s polarity, which could in turn affect its solubility in various solvents .Aplicaciones Científicas De Investigación
Desalination Membrane Development
Researchers have synthesized novel polymers for the development of polysulfone composite membranes for desalination purposes. These membranes exhibit significant salt rejection capabilities and antifouling properties, making them suitable for water purification technologies (Padaki et al., 2013).
Proton Exchange Membranes for Fuel Cells
Sulfonated poly(ether sulfone)s have been prepared for fuel cell applications, demonstrating efficient proton conduction. This is crucial for the development of high-performance fuel cells, offering a sustainable energy solution (Matsumoto et al., 2009).
Solvent Extraction Processes
Ionic liquids containing benzylsulfonyl groups have been explored as solvents for the extraction of benzene from aliphatic hydrocarbons. This research offers potential environmental benefits by providing a greener alternative to traditional extraction solvents (Requejo et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
4-benzylsulfonyl-N-(2,3-dichlorophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO3S/c18-14-8-4-9-15(17(14)19)20-16(21)10-5-11-24(22,23)12-13-6-2-1-3-7-13/h1-4,6-9H,5,10-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMUYQYSQAXDND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2949492.png)







![6-(2-chlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2949502.png)
![2-(4-chlorophenyl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide](/img/structure/B2949503.png)